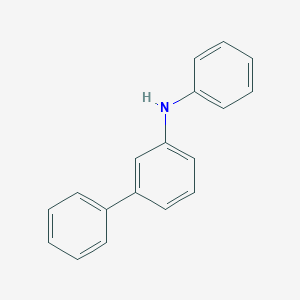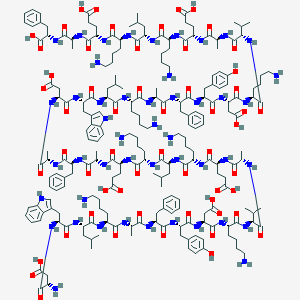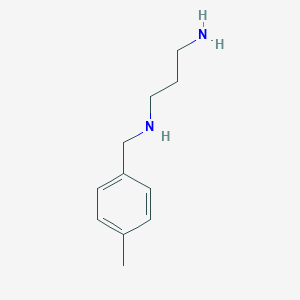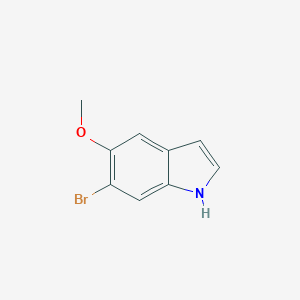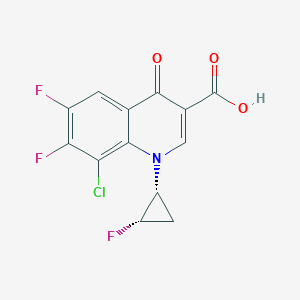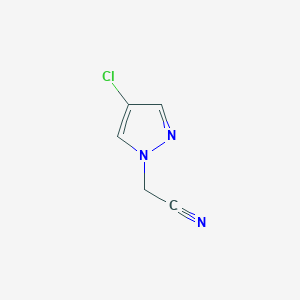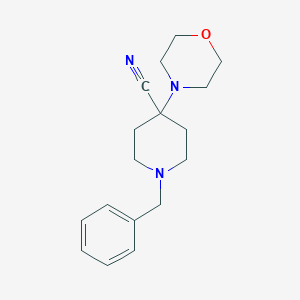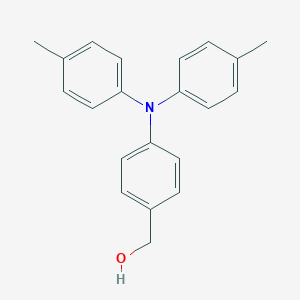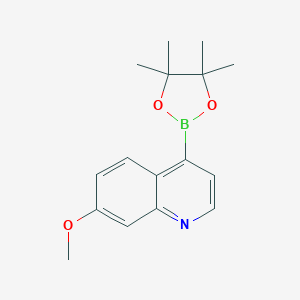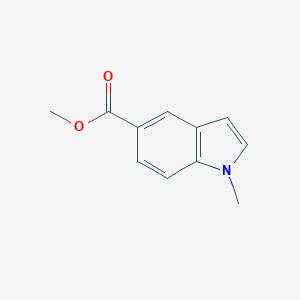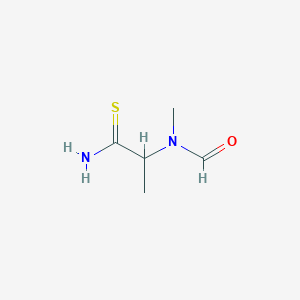
N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide, also known as ASP2151, is a novel antiviral drug that has shown promising results in the treatment of influenza and other viral infections.
Wirkmechanismus
N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide works by inhibiting the activity of the viral polymerase, which is essential for viral replication. Specifically, it binds to the active site of the polymerase and prevents the incorporation of nucleotides into the growing viral RNA chain. This leads to a reduction in viral replication and ultimately, the clearance of the virus from the body.
Biochemical and Physiological Effects:
This compound has been shown to have minimal side effects in preclinical studies and clinical trials. In animal studies, it has been well-tolerated and does not cause any significant changes in body weight, food consumption, or behavior. Furthermore, this compound does not appear to have any significant effects on liver or kidney function, as assessed by blood chemistry and histopathology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. Additionally, this compound has a low potential for the development of drug resistance, which is a common problem with other antiviral drugs. However, one of the limitations of this compound is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels.
Zukünftige Richtungen
There are several future directions for the development and application of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide. One potential area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in humans. Finally, this compound may have potential applications in the treatment of emerging viral infections, such as COVID-19, which could be explored in future studies.
Synthesemethoden
The synthesis of N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide involves the reaction of N-methylformamide with 1-amino-2-propanethiol, followed by the addition of acetic anhydride. The resulting compound is then purified using column chromatography to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide has been extensively studied for its antiviral activity against a range of viruses, including influenza A and B, respiratory syncytial virus, and human parainfluenza virus. In preclinical studies, this compound has shown potent antiviral activity against these viruses, with low cytotoxicity and minimal development of drug resistance.
Eigenschaften
CAS-Nummer |
199278-27-8 |
|---|---|
Molekularformel |
C5H10N2OS |
Molekulargewicht |
146.21 g/mol |
IUPAC-Name |
N-(1-amino-1-sulfanylidenepropan-2-yl)-N-methylformamide |
InChI |
InChI=1S/C5H10N2OS/c1-4(5(6)9)7(2)3-8/h3-4H,1-2H3,(H2,6,9) |
InChI-Schlüssel |
CKNXCGIPRBBUSO-UHFFFAOYSA-N |
SMILES |
CC(C(=S)N)N(C)C=O |
Kanonische SMILES |
CC(C(=S)N)N(C)C=O |
Synonyme |
Propanethioamide,2-(formylmethylamino)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



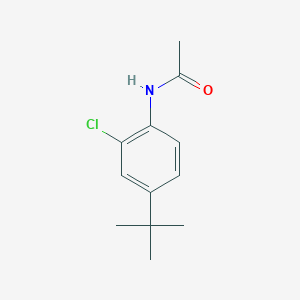
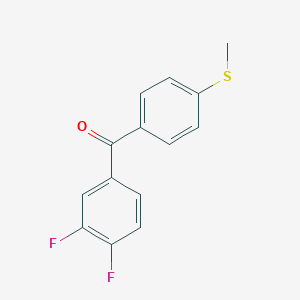
![[(1R,2S,3R,4R,5R)-3-acetyloxy-4-azido-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B170736.png)
